Khellin is a naturally occurring furochromone that has been the subject of various studies due to its diverse pharmacological properties. Historically, khellin was used as a coronary vasodilator, but its applications have expanded to include the treatment of skin diseases such as vitiligo and psoriasis, particularly when used in conjunction with phototherapy5. The compound's structural similarity to psoralen, a well-known photosensitizing agent, has prompted research into its phototherapeutic and photobiological activities1. Additionally, khellin has been investigated for its potential effects on serum lipoprotein cholesterol levels, offering a possible avenue for the treatment of hypercholesterolemia6.
Khellin's mechanism of action is multifaceted, reflecting its varied therapeutic applications. In the context of phototherapy, khellin has been found to form a molecular complex with DNA in the dark, and upon irradiation, it photoconjugates covalently with the macromolecule. However, the rate of photobinding is relatively low, and the drug forms inter-strand cross-links in small amounts, which may contribute to its low photogenotoxicity5. In contrast to bifunctional psoralens, khellin behaves as a monofunctional agent with respect to DNA photoaddition and does not induce cross-links in DNA in vitro or in vivo1.
In the cardiovascular system, khellin exhibits a potent coronary vasodilatory effect, which is significantly stronger than that of aminophylline. Its action is prolonged, and it remains active in the circulation for many hours. This property makes it suitable for the continuous treatment of angina pectoris and for improving collateral circulation in cases of coronary thrombosis2. The vasodilatory action of khellin is attributed to its non-specific inhibition of calcium influx and its potential to enhance calcium extrusion or sequestration in vascular smooth muscle4.
Furthermore, khellin has been shown to inhibit contractile responses and calcium movements in rat isolated aorta, which may be related to an increase in intracellular cAMP levels3. This action could explain its ability to relax vascular smooth muscle and contribute to its vasorelaxant effects.
Khellin has been successfully used in the photochemotherapeutic treatment of vitiligo, a skin condition characterized by the loss of pigmentation. When combined with ultraviolet A irradiation, khellin has shown efficacy in treating this condition, with a lower photogenotoxicity compared to other photosensitizing agents1. Its application in psoriasis treatment has also been explored, leveraging its ability to interact with DNA upon irradiation5.
The coronary vasodilator action of khellin has been well-documented, with clinical trials demonstrating significant improvement in patients with angina pectoris. Its prolonged action and minimal side effects make it a viable option for long-term management of angina and for enhancing collateral circulation post-coronary thrombosis2.
Khellin and its glucoside derivative, khelloside, have been studied for their hypocholesterolemic effects in cynomolgus monkeys. Both compounds significantly lowered low-density lipoprotein cholesterol (LDL-C) and total cholesterol (total-C) without affecting very low-density lipoprotein cholesterol (VLDL-C) or triglycerides (TG). These findings suggest a potential role for khellin and khelloside in the management of hypercholesterolemia6.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2